molecular formula C15H16O6 B14383934 2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester CAS No. 88404-17-5

2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester

Cat. No.: B14383934
CAS No.: 88404-17-5
M. Wt: 292.28 g/mol
InChI Key: CBUOPNXYLXAZQD-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester is a chemical compound with the molecular formula C15H16O6 and a molecular weight of 292.28 . This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of diethyl ester with hydrochloric acid in ethanol, followed by cyclization using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-4-acetic acid, 6,7-dimethoxy-2-oxo-, ethyl ester is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Properties

CAS No.

88404-17-5

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

ethyl 2-(6,7-dimethoxy-2-oxochromen-4-yl)acetate

InChI

InChI=1S/C15H16O6/c1-4-20-14(16)5-9-6-15(17)21-11-8-13(19-3)12(18-2)7-10(9)11/h6-8H,4-5H2,1-3H3

InChI Key

CBUOPNXYLXAZQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC

Origin of Product

United States

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